molecular formula C10H18ClN B2810933 1-Azaspiro[5.5]undec-3-ene hydrochloride CAS No. 1710469-06-9

1-Azaspiro[5.5]undec-3-ene hydrochloride

Cat. No. B2810933
CAS RN: 1710469-06-9
M. Wt: 187.71
InChI Key: AATHNCWNXROFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[5.5]undec-3-ene hydrochloride, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1988 by a group of Israeli researchers led by Raphael Mechoulam. Since then, HU-210 has been the subject of numerous scientific studies, with researchers exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

1-Azaspiro[5.5]undec-3-ene hydrochloride acts on the cannabinoid receptors in the brain and peripheral tissues, specifically the CB1 and CB2 receptors. It has a high affinity for these receptors, which allows it to produce potent effects even at low doses. This compound is a partial agonist of the CB1 receptor, which means that it activates the receptor to a lesser extent than the natural cannabinoid THC. However, it has been shown to produce more potent effects than THC, particularly in terms of its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects. It has potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-cancer effects, particularly in the treatment of breast cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Azaspiro[5.5]undec-3-ene hydrochloride is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled and specific manner. However, one of the main limitations of this compound is its potential for abuse and dependence. It is a potent psychoactive substance that has been shown to produce addictive effects in animal studies. Additionally, the complexity of the synthesis process and the potential for contamination make it difficult to produce this compound in large quantities for research purposes.

Future Directions

There are several potential future directions for research on 1-Azaspiro[5.5]undec-3-ene hydrochloride. One area of interest is the development of novel synthetic cannabinoids that have improved therapeutic potential and reduced potential for abuse and dependence. Additionally, researchers are investigating the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is growing interest in the potential of this compound as a tool for studying the endocannabinoid system and its role in health and disease.

Synthesis Methods

1-Azaspiro[5.5]undec-3-ene hydrochloride is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and expertise. The exact synthesis method is proprietary and is not widely available in the scientific literature.

Scientific Research Applications

1-Azaspiro[5.5]undec-3-ene hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain, inflammation, and neurological disorders. It has also been investigated for its potential as an anti-cancer agent. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

1-azaspiro[5.5]undec-3-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-2-6-10(7-3-1)8-4-5-9-11-10;/h4-5,11H,1-3,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATHNCWNXROFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC=CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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